3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole

Description

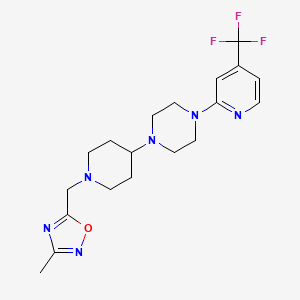

3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is a synthetic compound known for its interesting chemical properties and potential applications in various scientific fields. It consists of a unique combination of chemical groups, including an oxadiazole ring, trifluoromethyl group, piperidine and piperazine rings, and a pyridine moiety.

Properties

IUPAC Name |

3-methyl-5-[[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N6O/c1-14-24-18(29-25-14)13-26-6-3-16(4-7-26)27-8-10-28(11-9-27)17-12-15(2-5-23-17)19(20,21)22/h2,5,12,16H,3-4,6-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXPOEVFJLBXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1. Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps, often beginning with the formation of the oxadiazole ring. This step may involve the cyclization of hydrazides with appropriate reagents. Following this, the integration of the trifluoromethyl pyridine unit, piperazine, and piperidine rings can be achieved through sequential nucleophilic substitution and condensation reactions. Proper control of reaction conditions, such as temperature, solvent, and pH, is crucial to ensure high yield and purity. 2. Industrial Production Methods: Industrially, the synthesis of this compound may be scaled up by optimizing the reaction parameters, utilizing continuous flow techniques, and employing catalysts to enhance reaction efficiency. These methods aim to minimize by-products and reduce production costs while maintaining product quality.

Chemical Reactions Analysis

1. Types of Reactions: 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole undergoes various types of reactions, including oxidation, reduction, and nucleophilic substitution. 2. Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or potassium permanganate might be employed. Reduction reactions can utilize agents such as sodium borohydride or lithium aluminum hydride. Nucleophilic substitution may involve the use of strong bases like sodium hydride or potassium tert-butoxide. 3. Major Products: Depending on the reagents and conditions, the compound can form different products. Oxidation might yield oxadiazole derivatives with different functional groups, while reduction could lead to partially or fully reduced analogs. Nucleophilic substitution can result in the replacement of specific substituents with others, modifying the compound's properties.

Scientific Research Applications

1. Chemistry: In synthetic organic chemistry, the compound serves as an intermediate for creating complex molecules and for studying its unique reactivity. 2. Biology: It may act as a probe or ligand in biochemical assays, particularly due to its trifluoromethyl and piperazine moieties, which can interact with biological targets. 3. Medicine: Researchers investigate its pharmacological properties, exploring potential therapeutic effects for diseases where the compound's structure can interact with specific biological pathways. 4. Industry: The compound could be used in the development of new materials with specialized functions, such as sensors, due to its chemical stability and unique structural features.

Mechanism of Action

The mechanism by which 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole exerts its effects involves interaction with molecular targets within cells. The compound's trifluoromethyl group and nitrogen-rich rings enable it to bind with high affinity to specific proteins or enzymes, modulating their activity. It may influence signaling pathways or inhibit the function of enzymes critical to particular cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those containing oxadiazole rings, trifluoromethyl groups, or piperazine rings, 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole stands out due to its unique combination of these elements. This unique structural combination imparts distinctive chemical and biological properties, differentiating it from analogs like:

5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole

N-(4-Trifluoromethylphenyl)piperazine

3-Methyl-1,2,4-oxadiazole derivatives without trifluoromethyl or piperazine groups.

Hope this helps to satiate your curiosity about the compound! What's next on the learning menu?

Biological Activity

3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The oxadiazole ring is known for its diverse biological activities.

- Substituents : The trifluoromethyl group is significant for enhancing lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylpyridine derivatives exhibit potent antibacterial activity. For instance, analogs of this compound have shown submicromolar inhibition against bacterial Sfp-PPTase, a critical enzyme for bacterial viability and virulence .

Antidiabetic Activity

Piperazine derivatives have been studied for their antidiabetic properties. The compound's structure suggests potential efficacy in lowering blood glucose levels, with some derivatives exhibiting IC50 values significantly lower than standard treatments like acarbose .

The proposed mechanism of action involves the inhibition of specific enzymes related to bacterial metabolism and glucose homeostasis. For instance, the interaction with Sfp-PPTase leads to a disruption in bacterial fatty acid synthesis pathways .

Study on Antibacterial Efficacy

In a study evaluating the antibacterial properties of related compounds, it was found that certain derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the compound's ability to interfere with bacterial cell wall synthesis .

Evaluation of Antidiabetic Effects

Another study focused on the antidiabetic potential of piperazine-based compounds demonstrated that modifications to the molecular structure could enhance their efficacy. The derivatives showed low cytotoxicity while maintaining significant biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁F₃N₅O |

| Molecular Weight | 376.47 g/mol |

| Solubility | Soluble in DMSO |

| Target Enzyme | Sfp-PPTase |

| IC50 (Antibacterial) | Submicromolar |

| IC50 (Antidiabetic) | 8.9 ± 0.2 μM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-5-...oxadiazole, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis involving piperazine-piperidine coupling, trifluoromethylpyridine integration, and oxadiazole ring formation. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (reflux conditions at 80–110°C), and catalyst selection (e.g., acid/base systems). Purification via column chromatography or recrystallization is critical for yield improvement (≥75%) .

- Data-Driven Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity vs. reaction time). Monitor intermediates via TLC/HPLC to minimize by-products .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Core Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and piperazine-piperidine linkage (e.g., ¹H/¹³C NMR for methyl and trifluoromethyl groups) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, F content) .

Q. How does pH and solvent environment affect the compound’s stability during storage?

- Stability Protocol : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (4°C–40°C). Use HPLC to monitor decomposition products (e.g., oxadiazole ring hydrolysis). Stability is optimal in anhydrous DMSO or ethanol at 4°C .

Advanced Research Questions

Q. How can structural analogs inform Structure-Activity Relationship (SAR) studies for this compound?

- Comparative Analysis :

| Analog Feature | Biological Impact | Reference Compound |

|---|---|---|

| Trifluoromethylpyridine moiety | Enhanced lipophilicity/bioactivity | 4-Oxo-thiazolidine derivatives |

| Piperazine-piperidine spacer | Improved target binding affinity | Pyrazole-based kinase inhibitors |

- Use molecular docking to map interactions (e.g., hydrogen bonding with target proteins) .

Q. What computational strategies predict target selectivity and off-target effects?

- In Silico Workflow :

Molecular Dynamics (MD) Simulations : Assess binding stability to primary targets (e.g., kinases) vs. off-targets (e.g., GPCRs) over 100-ns trajectories.

QSAR Modeling : Corlate substituent electronegativity (e.g., trifluoromethyl) with activity cliffs.

ADMET Prediction : Evaluate metabolic stability (CYP450 interactions) using SwissADME .

Q. How can contradictions in biological activity data across studies be resolved?

- Root-Cause Analysis :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Concentration Gradients : Validate dose-response curves (IC₅₀) using orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Statistical Validation : Apply ANOVA to compare inter-lab reproducibility .

Q. What strategies optimize in vitro assays for evaluating target engagement and selectivity?

- Assay Design :

- Target-Specific Probes : Use fluorescently labeled competitors (e.g., FITC-conjugated analogs) for FRET-based displacement assays.

- Counter-Screens : Test against related targets (e.g., PDE4B vs. PDE4D) to rule out pan-inhibition.

- Positive/Negative Controls : Include known inhibitors (e.g., roflumilast for PDE4) and vehicle-only samples .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) and characterize all intermediates .

- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to resolve spectral overlaps in NMR/HPLC data .

- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to guide future optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.